3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine
Description
3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. Key structural attributes include:
- Substituents: A bromine atom at position 3, a methyl group at position 8, and a trifluoromethyl group at position 2.
- Molecular Formula: Likely C₉H₆BrF₃N₂ (based on analogous compounds in and ).
- Reactivity: The bromine at position 3 facilitates electrophilic substitution reactions, while the trifluoromethyl group (electron-withdrawing) and methyl group (electron-donating) modulate electronic properties and steric effects .
Properties
Molecular Formula |
C9H6BrF3N2 |
|---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
3-bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6BrF3N2/c1-5-3-2-4-15-7(10)6(9(11,12)13)14-8(5)15/h2-4H,1H3 |
InChI Key |
ZZKVLZJHVLJSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solvent- and Catalyst-Free Synthesis: One method involves the solvent- and catalyst-free synthesis of imidazo[1,2-A]pyridines under specific conditions.
Metal-Free and Aqueous Synthesis: Another approach is the rapid, metal-free, and aqueous synthesis of imidazo[1,2-A]pyridines, which involves the use of NaOH-promoted cycloisomerizations of N-propargylpyridiniums.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can also be performed on these compounds, although specific conditions and reagents may vary.
Substitution: Substitution reactions, particularly involving the bromine atom, are common.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents.
Reduction: Various reducing agents depending on the desired product.
Substitution: Transition metal catalysts or metal-free conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine is used as a building block in organic synthesis to create more complex molecules .
Biology and Medicine: This compound and its derivatives have shown potential in medicinal chemistry, particularly in the development of drugs with various therapeutic applications .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as those required in material science .
Mechanism of Action
The mechanism by which 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 3-bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine and analogous derivatives:
Table 1: Structural and Functional Comparisons
*Estimated based on similar structures.
Key Comparative Insights:
Substituent Effects on Reactivity :
- Bromine at position 3 (as in the target compound) directs electrophilic reactions to other positions, such as 2 or 6, depending on steric and electronic environments .
- Trifluoromethyl (CF₃) at position 2 stabilizes the ring via electron withdrawal, enabling high yields in hydroxydifluoromethylation reactions (e.g., 87–90% yields in ) .
Biological Activity :
- Methyl groups (electron-donating) at position 8 may improve metabolic stability compared to halogens (e.g., 8-bromo derivatives in ) .
- Chlorine at position 6 (e.g., in 3-bromo-6-chloro derivatives) enhances cholinesterase inhibition (IC₅₀ values < 10 µM in ), whereas methyl groups reduce activity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels routes for 3-nitroimidazo[1,2-a]pyridines, involving cyclization with 1,3-dichloroacetone followed by halogenation () .
- In contrast, carboxylate esters (e.g., ) require additional steps for esterification, increasing synthetic complexity .
Solubility and Pharmacokinetics: Trifluoromethyl groups improve aqueous solubility compared to non-fluorinated analogs (e.g., 3-nitroimidazo[1,2-a]pyridines in ) . Methyl groups at position 8 may reduce crystallinity, enhancing bioavailability .
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